molecular formula C16H11Cl2N3O3 B11307677 2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11307677
M. Wt: 364.2 g/mol
InChI Key: WKODTVTYBAFSCC-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that features a combination of chlorophenyl and oxadiazole groups

Preparation Methods

The synthesis of 2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with chlorophenyl groups: The oxadiazole intermediate is then coupled with 2-chlorophenoxy and 3-chlorophenyl groups through nucleophilic substitution reactions.

    Final acetamide formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenoxy)propionamide: This compound has similar chlorophenyl groups but lacks the oxadiazole ring, resulting in different chemical properties and applications.

    4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: This compound features a similar chlorophenoxy group but has a different core structure, leading to distinct biological activities.

    5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C16H11Cl2N3O3/c17-11-5-3-4-10(8-11)15-20-16(21-24-15)19-14(22)9-23-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,21,22)

InChI Key

WKODTVTYBAFSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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